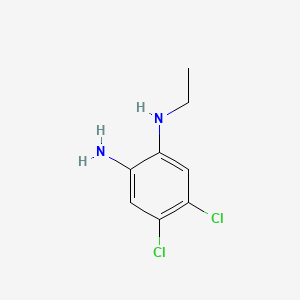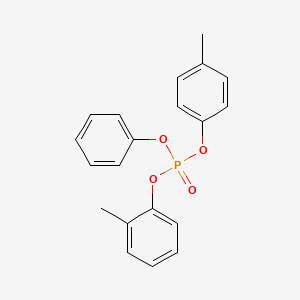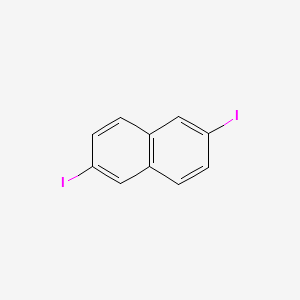dimethylsilane CAS No. 620600-61-5](/img/structure/B1618348.png)
[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane
概要
説明
4-(2-Bromoethyl)phenoxydimethylsilane: is an organosilicon compound with the molecular formula C14H23BrOSi. It is characterized by the presence of a bromoethyl group attached to a phenoxy ring, which is further bonded to a tert-butyl-dimethylsilane moiety. This compound is used in various chemical syntheses and has applications in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)phenoxydimethylsilane typically involves the reaction of 4-(2-bromoethyl)phenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
\ \text{4-(2-bromoethyl)phenol} + \text{tert-butyl-dimethylsilyl chloride} \rightarrow \text{[4-(2-Bromoethyl)phenoxydimethylsilane} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 4-(2-Bromoethyl)phenoxydimethylsilane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromoethyl group in 4-(2-Bromoethyl)phenoxydimethylsilane can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The phenoxy ring can be subjected to oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy compounds.
Reduction: Formation of ethyl-substituted phenoxy derivatives.
科学的研究の応用
Chemistry:
Protecting Groups: 4-(2-Bromoethyl)phenoxydimethylsilane is used as a protecting group for hydroxyl and amino functionalities in organic synthesis.
Cross-Coupling Reactions: It serves as a precursor in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Synthesis: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Materials Science: The compound is used in the preparation of silicon-based materials with specific properties, such as hydrophobic coatings and adhesives.
Polymer Chemistry: It is utilized in the synthesis of functionalized polymers for various applications.
作用機序
The mechanism of action of 4-(2-Bromoethyl)phenoxydimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as an electrophilic site, making it susceptible to nucleophilic attack. The phenoxy ring can participate in aromatic substitution reactions, while the tert-butyl-dimethylsilane moiety provides steric protection and stability to the molecule.
Molecular Targets and Pathways:
Nucleophilic Attack: The bromoethyl group is targeted by nucleophiles, leading to substitution reactions.
Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution, forming various substituted derivatives.
Silicon Chemistry: The tert-butyl-dimethylsilane group can be involved in silicon-based reactions, contributing to the formation of silicon-oxygen bonds.
類似化合物との比較
- 4-(2-Chloroethyl)phenoxydimethylsilane
- 4-(2-Fluoroethyl)phenoxydimethylsilane
- 4-(2-Iodoethyl)phenoxydimethylsilane
Comparison:
- Reactivity: The bromoethyl group in 4-(2-Bromoethyl)phenoxydimethylsilane is more reactive towards nucleophiles compared to the chloroethyl and fluoroethyl analogs due to the better leaving group ability of bromine.
- Stability: The tert-butyl-dimethylsilane moiety provides similar steric protection and stability across all these compounds.
- Applications: While all these compounds can be used as protecting groups and in cross-coupling reactions, the specific choice depends on the desired reactivity and the nature of the substituent.
特性
IUPAC Name |
[4-(2-bromoethyl)phenoxy]-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDTWFPECLLJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348401 | |
| Record name | [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620600-61-5 | |
| Record name | [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-[(2-bromo-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]propanamide](/img/structure/B1618268.png)
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxononyl)amino]-, ethyl sulfate](/img/structure/B1618269.png)










